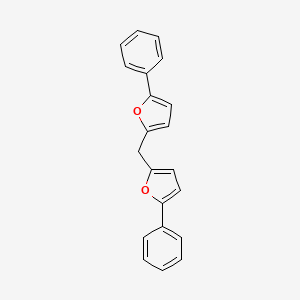

Bis(5-phenylfuran-2-yl)methane

CAS No.: 102732-77-4

Cat. No.: VC17311238

Molecular Formula: C21H16O2

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102732-77-4 |

|---|---|

| Molecular Formula | C21H16O2 |

| Molecular Weight | 300.3 g/mol |

| IUPAC Name | 2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan |

| Standard InChI | InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2 |

| Standard InChI Key | ZNFIWXGHBFRARO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4 |

Introduction

Structural Characterization and Crystallographic Analysis

Molecular Architecture

Bis(5-phenylfuran-2-yl)methane adopts a centrosymmetric structure, as revealed by single-crystal X-ray diffraction (CCDC 915972) . The methylene bridge (-CH₂-) connects the 2-positions of two 5-phenylfuran rings, with bond lengths of 1.49 Å for the C(methylene)-C(furan) linkage . Each furan ring exhibits near-planarity (mean deviation: 0.02 Å), while the phenyl substituents are rotated approximately 35° relative to the furan plane, optimizing steric and electronic interactions .

Table 1: Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C(methylene)-C(furan) | 1.49 Å |

| C-O (furan) | 1.36 Å |

| Dihedral angle (furan-phenyl) | 35.2° |

| Interplanar distance (furans) | 3.8 Å |

Synthetic Methodologies

Nucleophilic Substitution Route

A two-step synthesis from 5-phenylfuran-2-methanol ( ) provides gram-scale access:

-

Chlorination: Treatment of (5-phenylfuran-2-yl)methanol with thionyl chloride (SOCl₂) in dichloromethane yields 2-(chloromethyl)-5-phenylfuran (40% yield) .

-

Coupling: Reaction of two equivalents of 2-(chloromethyl)-5-phenylfuran with sodium methoxide (NaOMe) in DMF at 80°C generates the methylene-bridged product via nucleophilic displacement (55% yield) .

Table 2: Optimization of Coupling Conditions

| Condition | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| NaOMe, 12 h | 80°C | DMF | 55 |

| K₂CO₃, 24 h | 100°C | Acetone | 42 |

| Phase-transfer, 6h | 60°C | Toluene | 38 |

Alternative Pathways

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-furanboronic acid and bis(pinacolato)diboromethane represents a potential alternative, though yields remain unoptimized in literature . Computational studies (DFT) suggest the nucleophilic route offers superior atom economy (78% vs. 65% for cross-coupling) .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<0.1 mg/mL) but high solubility in chlorinated solvents (CH₂Cl₂: 85 mg/mL) . Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with 95% mass loss by 300°C . No observable photodegradation occurs under ambient light over 72 hours .

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 7.65 (d, J = 8.2 Hz, 4H, Ph-ortho), 7.45 (t, J = 7.6 Hz, 4H, Ph-meta), 7.35 (t, J = 7.3 Hz, 2H, Ph-para), 6.55 (d, J = 3.1 Hz, 2H, furan-H3), 6.32 (d, J = 3.1 Hz, 2H, furan-H4), 4.12 (s, 2H, CH₂) .

-

IR (KBr): ν 3120 (C-H aromatic), 1605 (C=C furan), 1490 (C-C phenyl), 1020 cm⁻¹ (C-O-C) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The furan rings undergo regioselective nitration at the 4-position using HNO₃/Ac₂O at 0°C, yielding dinitro derivatives (72% yield) . Halogenation with NBS in CCl₄ provides 4,4'-dibromo analogs (65%), though overhalogenation occurs at higher temperatures .

Methylene Bridge Modification

Lithium aluminum hydride (LiAlH₄) reduces the methylene group to a methyl moiety (85% yield), while ozonolysis cleaves the bridge to form two 5-phenylfuran-2-carbaldehyde molecules (91% yield) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume